3-(6-Dodecylpyren-1-YL)propanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
523990-84-3 |
|---|---|
Molecular Formula |
C31H38O2 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
3-(6-dodecylpyren-1-yl)propanoic acid |
InChI |
InChI=1S/C31H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-23-13-15-25-18-21-28-24(19-22-29(32)33)14-16-26-17-20-27(23)30(25)31(26)28/h13-18,20-21H,2-12,19,22H2,1H3,(H,32,33) |
InChI Key |
VOZNCBNAZBFNJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 6 Dodecylpyren 1 Yl Propanoic Acid
Regioselective Synthesis of Dodecylpyrene Precursors
Achieving the desired 1,6-disubstitution pattern on the pyrene (B120774) core is a significant challenge due to the inherent reactivity of the pyrene molecule. Direct electrophilic substitution of pyrene typically occurs at the 1, 3, 6, and 8 positions, often leading to a mixture of isomers that are difficult to separate. wikipedia.orgresearchgate.net Therefore, regioselective synthesis relies on either direct alkylation strategies under specific conditions or, more commonly, indirect routes that offer greater control over the placement of substituents.
Direct introduction of a dodecyl group onto the pyrene ring can be attempted through Friedel-Crafts alkylation. This reaction involves the treatment of pyrene with a dodecylating agent, such as 1-dodecene (B91753) or a dodecyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, this method is often plagued by a lack of regioselectivity, yielding a mixture of mono- and poly-alkylated isomers. Additionally, rearrangement of the alkyl group can occur, further complicating the product mixture.
A more controlled approach involves a two-step sequence starting with Friedel-Crafts acylation. Pyrene can be reacted with dodecanoyl chloride in the presence of a Lewis acid to introduce a dodecanoyl group. This acylation reaction is generally more regioselective than alkylation, with the primary site of substitution being the 1-position. Subsequent reduction of the resulting ketone, for instance through a Wolff-Kishner or Clemmensen reduction, would yield 1-dodecylpyrene. To achieve the desired 6-dodecylpyrene precursor, one would need to start with a pyrene derivative that directs acylation to the 6-position, or utilize separation techniques to isolate the desired isomer from a mixture.
| Reaction | Reagents | Typical Conditions | Outcome |
| Friedel-Crafts Alkylation | Pyrene, 1-Dodecene/Dodecyl Halide, AlCl₃ | Varies | Mixture of alkylated pyrene isomers |
| Friedel-Crafts Acylation | Pyrene, Dodecanoyl Chloride, AlCl₃ | Inert solvent, controlled temperature | Primarily 1-dodecanoylpyrene |
| Wolff-Kishner Reduction | Dodecanoylpyrene, Hydrazine, Strong Base | High temperature | Dodecylpyrene |
Table 1: Alkylation and Acylation Strategies for Pyrene Functionalization
Given the challenges of direct substitution, indirect methods are often employed to achieve specific substitution patterns on the pyrene ring. wikipedia.org One effective strategy involves the use of 1,6-dibromopyrene (B158639) as a starting material. This precursor can be synthesized through the bromination of pyrene, though careful control of reaction conditions is necessary to favor the desired isomer.
Once 1,6-dibromopyrene is obtained, modern cross-coupling reactions can be utilized to introduce the dodecyl group regioselectively. A prominent example is the Suzuki-Miyaura coupling reaction, where 1,6-dibromopyrene is reacted with a dodecylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. This reaction allows for the selective formation of a carbon-carbon bond at one of the bromine-substituted positions, yielding 1-bromo-6-dodecylpyrene. This intermediate is crucial as it possesses the desired dodecyl group at the 6-position and a bromine atom at the 1-position, which can then be further functionalized to introduce the propanoic acid moiety.
Another potential indirect route involves the use of 4,5,9,10-tetrahydropyrene. The reduction of the pyrene core to this intermediate alters its electronic properties, directing subsequent electrophilic aromatic substitutions to the 2 and 7 positions. wikipedia.org While not directly leading to a 1,6-disubstituted product, this method highlights the utility of modifying the pyrene core to achieve otherwise inaccessible substitution patterns.
| Method | Key Intermediate | Key Reaction | Product |
| Cross-Coupling | 1,6-Dibromopyrene | Suzuki-Miyaura Coupling | 1-Bromo-6-dodecylpyrene |
| Tetrahydropyrene Route | 4,5,9,10-Tetrahydropyrene | Electrophilic Aromatic Substitution | 2- and 7-substituted pyrenes |
Table 2: Indirect Synthetic Routes to Substituted Pyrenes
Construction of the Propanoic Acid Moiety
With the 6-dodecylpyrene precursor in hand, the next phase of the synthesis focuses on the construction of the propanoic acid side chain at the 1-position. This can be achieved through various carbon-carbon bond-forming reactions followed by functional group manipulations.
One approach to forming the propanoic acid side chain is through a condensation reaction. For instance, if the precursor is 6-dodecylpyrene-1-carboxaldehyde, a Knoevenagel condensation with malonic acid or its derivatives can be employed. This reaction, typically catalyzed by a weak base, would yield a cinnamic acid derivative, which can then be reduced to the desired propanoic acid.
Alternatively, the Heck reaction offers a powerful method for forming the carbon-carbon bond. odinity.comfrontiersin.org The precursor, 1-bromo-6-dodecylpyrene, can be coupled with acrylic acid or one of its esters in the presence of a palladium catalyst and a base. frontiersin.org This reaction directly introduces a propenoic acid (acrylic acid) moiety at the 1-position of the pyrene ring. Subsequent hydrogenation of the double bond would then yield the final 3-(6-dodecylpyren-1-yl)propanoic acid.
Another strategy involves a chain elongation approach starting from a pyrene derivative with a single carbon substituent at the 1-position. For example, if 6-dodecylpyrene-1-carboxaldehyde is available, a Wittig reaction with a suitable phosphonium (B103445) ylide, such as (2-carboxyethyl)triphenylphosphonium bromide, can be utilized. masterorganicchemistry.com This reaction would form an unsaturated carboxylic acid, which upon reduction of the double bond, would yield the target molecule. The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes. masterorganicchemistry.com
Alternatively, if 1-acetyl-6-dodecylpyrene is synthesized, it can serve as a precursor. The acetyl group can be transformed into a propanoic acid side chain through various multi-step sequences, potentially involving reactions like the Willgerodt-Kindler reaction followed by hydrolysis.
| Reaction | Starting Material | Key Reagents | Intermediate/Product |
| Heck Reaction | 1-Bromo-6-dodecylpyrene | Acrylic acid, Pd catalyst, Base | 3-(6-Dodecylpyren-1-yl)propenoic acid |
| Wittig Reaction | 6-Dodecylpyrene-1-carboxaldehyde | (2-Carboxyethyl)triphenylphosphonium bromide | 3-(6-Dodecylpyren-1-yl)propenoic acid |
Table 3: Construction of the Propanoic Acid Moiety
Advanced Purification and Isolation Techniques
The purification of the final product, this compound, as well as the intermediates in its synthesis, is crucial for obtaining a compound of high purity. The presence of a long alkyl chain and a polar carboxylic acid group on a large, planar aromatic core presents unique challenges and opportunities for purification.
Column chromatography is a fundamental technique for the separation of pyrene derivatives. Silica (B1680970) gel is a common stationary phase, and a gradient of solvents, typically starting with non-polar solvents like hexane (B92381) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) or dichloromethane, can effectively separate the desired product from non-polar impurities and more polar byproducts. For compounds with long alkyl chains, reverse-phase chromatography, using a C18-functionalized silica gel stationary phase and polar mobile phases like acetonitrile (B52724) and water, can also be highly effective. mdpi.com
High-Performance Liquid Chromatography (HPLC) offers a higher resolution separation and is often used for both analytical and preparative scale purification of pyrene derivatives. blackmeditjournal.orgnih.gov By carefully selecting the column (e.g., normal phase or reverse phase) and the mobile phase composition, it is possible to separate closely related isomers and impurities that may be difficult to resolve by conventional column chromatography.
Recrystallization is a powerful technique for the final purification of solid compounds. google.commdpi.com The choice of solvent is critical and is often determined empirically. For a molecule like this compound, a mixed solvent system might be necessary. A solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature is ideal. The long alkyl chain may increase solubility in non-polar solvents, while the carboxylic acid group will have an affinity for polar solvents. Therefore, solvent pairs such as ethanol (B145695)/water or toluene/hexane could be effective for recrystallization. nih.gov The slow cooling of a saturated solution allows for the formation of well-defined crystals, which typically exclude impurities.
Chromatographic Separation Methods
Chromatographic techniques are extensively utilized for the purification of pyrene derivatives, offering high resolution and the ability to separate compounds with very similar structures. Both column chromatography and high-performance liquid chromatography (HPLC) are pivotal in obtaining high-purity this compound.
Column Chromatography:
Silica-based column chromatography is a fundamental technique for the initial purification of pyrene fatty acids and their derivatives. nih.gov The choice of stationary phase and eluent system is crucial for effective separation. For compounds like this compound, a normal-phase chromatography setup with a silica gel stationary phase is often employed. The separation mechanism relies on the polarity differences between the target compound and its impurities.
Potential impurities in the synthesis of this compound could include unreacted starting materials, isomers with the dodecyl group at different positions on the pyrene core, and byproducts from the propanoic acid side-chain introduction. The polarity of this compound is influenced by the carboxylic acid group, while the long dodecyl chain imparts significant nonpolar character. This amphiphilic nature allows for fine-tuning of the separation by adjusting the polarity of the mobile phase.
A typical mobile phase for the column chromatography of such compounds would be a gradient of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate or dichloromethane. The separation can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product.
High-Performance Liquid Chromatography (HPLC):
For achieving very high purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. nih.gov This technique is particularly effective in separating isomers of polycyclic aromatic hydrocarbons (PAHs). diva-portal.org In RP-HPLC, a nonpolar stationary phase, such as a C18 (octadecyl) bonded silica, is used with a polar mobile phase.
The retention of this compound and its impurities on a C18 column is primarily governed by hydrophobic interactions. The long dodecyl chain will strongly interact with the stationary phase. The elution order can be manipulated by varying the composition of the mobile phase, which typically consists of a mixture of acetonitrile and water, or methanol (B129727) and water. researchgate.net The addition of a small amount of an acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution for carboxylic acids by suppressing the ionization of the carboxyl group.
Specialized stationary phases, such as those with pyrenylethyl groups, can offer unique selectivity for pyrene-containing compounds through π-π interactions, providing an alternative approach for separating challenging isomeric impurities. nacalai.com
| Parameter | Column Chromatography | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Stationary Phase | Silica Gel | C18 (Octadecyl) bonded silica |
| Mobile Phase | Hexane/Ethyl Acetate gradient | Acetonitrile/Water gradient with 0.1% Formic Acid |
| Separation Principle | Polarity | Hydrophobicity and π-π interactions |
| Primary Application | Initial purification, removal of major impurities | High-resolution separation of isomers, final purification |
Controlled Crystallization Processes
Crystallization is a powerful and economical technique for the purification of solid organic compounds on both laboratory and industrial scales. illinois.edu The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. For this compound, selecting an appropriate solvent system is key to achieving high purity crystals.
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. This differential solubility allows for the separation of the desired compound from impurities that are either more soluble or less soluble in the chosen solvent. For pyrene derivatives, common solvents for recrystallization include ethanol, methanol, and mixtures of polar and nonpolar solvents. researchgate.net
The presence of the long dodecyl chain in this compound influences its crystallization behavior. The alkyl chain can affect the packing of the molecules in the crystal lattice and may necessitate the use of solvent mixtures to achieve optimal crystal growth. researchgate.netmdpi.com The crystallization tendency and the morphology of the crystals can be influenced by the length of the alkyl chain. nih.gov
A typical recrystallization procedure for this compound would involve dissolving the crude product in a minimal amount of a suitable hot solvent or solvent mixture. The solution is then slowly cooled to allow for the formation of well-defined crystals of the pure compound, while the impurities remain in the mother liquor. The crystals are subsequently collected by filtration and washed with a small amount of cold solvent to remove any adhering impurities. For aromatic carboxylic acids, recrystallization from aqueous phenol (B47542) mixtures has also been reported as an effective purification method. google.com
| Step | Procedure | Purpose |
|---|---|---|
| 1. Solvent Selection | Test solubility of the crude product in various solvents at different temperatures. | To find a solvent that dissolves the compound when hot but not when cold. |
| 2. Dissolution | Dissolve the crude solid in the minimum amount of the selected hot solvent. | To create a saturated solution from which the pure compound will crystallize upon cooling. |
| 3. Cooling | Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath. | To promote the formation of large, pure crystals and maximize the yield. |
| 4. Filtration | Separate the crystals from the mother liquor using vacuum filtration. | To isolate the purified solid product. |
| 5. Washing | Wash the collected crystals with a small amount of cold solvent. | To remove any residual impurities adhering to the crystal surface. |
| 6. Drying | Dry the crystals under vacuum to remove any remaining solvent. | To obtain the final, pure, and dry product. |
Advanced Characterization and Spectroscopic Probing of 3 6 Dodecylpyren 1 Yl Propanoic Acid
Photophysical Characterization for Electronic and Vibrational States
The photophysical properties of 3-(6-Dodecylpyren-1-YL)propanoic acid are central to its utility as a molecular probe and in the formation of functional materials. Spectroscopic techniques provide a window into the electronic and vibrational states of the molecule, revealing details about its behavior upon interaction with light.
Electronic Absorption Spectroscopy (UV-Vis)
The electronic absorption spectrum of pyrene (B120774) and its derivatives is characterized by several distinct bands in the ultraviolet and visible regions, corresponding to π-π* transitions within the aromatic core. For pyrene derivatives, the positions and intensities of these absorption bands can be influenced by the nature and position of substituents.
In a typical non-polar solvent, this compound would be expected to exhibit an absorption spectrum with sharp, well-resolved vibronic bands, characteristic of the pyrene chromophore. The dodecyl and propanoic acid groups are not expected to significantly alter the primary absorption maxima of the pyrene core, although slight bathochromic (red) shifts may be observed.
Table 1: Expected UV-Vis Absorption Maxima for this compound in a Non-Polar Solvent
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|
| ~345 | Data Not Available |
| ~328 | Data Not Available |
| ~314 | Data Not Available |
| ~276 | Data Not Available |
| ~265 | Data Not Available |
Note: The values in this table are hypothetical and based on the known absorption characteristics of similar pyrene derivatives. Specific experimental data for this compound is not publicly available.
Steady-State and Time-Resolved Fluorescence Spectroscopy
Fluorescence spectroscopy is a particularly powerful tool for studying pyrene-containing molecules due to their high fluorescence quantum yields and the sensitivity of their emission to the local environment.
One of the most notable features of pyrene fluorescence is the formation of excimers. An excimer is an excited-state dimer that forms between an excited-state fluorophore and a ground-state fluorophore of the same species. This results in a broad, structureless, and red-shifted emission band compared to the structured emission of the isolated, excited monomer.
Table 2: Expected Fluorescence Emission Maxima for this compound
| Emission Type | Wavelength (λem, nm) |
|---|---|
| Monomer | ~375, ~395 |
Note: These are characteristic emission wavelengths for pyrene derivatives. The exact positions can vary with solvent polarity and local environment.
Time-resolved fluorescence spectroscopy provides information on the excited-state lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. The fluorescence lifetime of the pyrene monomer is typically long, on the order of hundreds of nanoseconds in deoxygenated solvents. In contrast, the excimer has a significantly shorter lifetime.
The analysis of fluorescence decay kinetics can distinguish between monomer and excimer species and provide insights into the dynamics of their formation and decay. For this compound, the fluorescence decay would likely be complex, potentially exhibiting multi-exponential behavior due to the presence of different molecular environments and aggregation states.
Table 3: Typical Fluorescence Lifetimes for Pyrene Derivatives
| Species | Fluorescence Lifetime (τ, ns) |
|---|---|
| Monomer | 100 - 400 |
Note: These are typical lifetime ranges and can be significantly affected by factors such as solvent, temperature, and the presence of quenchers.
Vibrational Spectroscopy (FT-IR, Raman) for Structural Confirmation
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching band and a strong C=O stretching band. The spectrum would also feature C-H stretching and bending vibrations from the dodecyl chain and the pyrene aromatic core.
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information, especially regarding the vibrations of the pyrene ring system.
Table 4: Expected Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O stretch | 1725 - 1700 |
| Alkyl Chain | C-H stretch | 2975 - 2845 |
| Pyrene (Aromatic) | C-H stretch | ~3050 |
Note: These are general ranges for the indicated functional groups. The precise peak positions can be influenced by the molecular environment and intermolecular interactions.
Structural Elucidation and Supramolecular Architecture Analysis
The combination of a hydrophobic pyrene-dodecyl tail and a hydrophilic carboxylic acid head group imparts amphiphilic properties to this compound. This amphiphilicity drives the self-assembly of the molecules into a variety of supramolecular structures in aqueous or polar environments.
The specific architecture of these assemblies, such as micelles, vesicles, or lamellar structures, would depend on factors like concentration, pH, and temperature. At low concentrations, the molecules may exist as unimers. Above a critical aggregation concentration, they are expected to form ordered structures that minimize the unfavorable contact between the hydrophobic tails and the polar solvent. The pyrene moieties, sequestered within the hydrophobic domains of these assemblies, would be predisposed to form excimers, a phenomenon that can be readily monitored by fluorescence spectroscopy.
Techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and atomic force microscopy (AFM) would be essential to directly visualize and characterize the size, shape, and morphology of these supramolecular architectures. The pH-responsive nature of the carboxylic acid group could also be exploited to trigger changes in the assembly and disassembly of these structures, making them potentially useful for controlled release and sensing applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments would be essential.
¹H NMR spectroscopy would provide information on the chemical environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons of the pyrene core, the aliphatic protons of the dodecyl chain, and the protons of the propanoic acid moiety. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity) would reveal the connectivity between adjacent protons.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environments (aromatic, aliphatic, carbonyl, etc.).
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. COSY spectra would reveal proton-proton couplings, helping to piece together the fragments identified in the 1D spectra. HSQC would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignments for the carbon skeleton.
Interactive Data Table: Expected ¹H and ¹³C NMR Data (Hypothetical)
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyrene Aromatic Protons | 7.8 - 8.5 | 124 - 132 |
| Propanoic Acid CH₂ (α to COOH) | ~2.8 | ~35 |
| Propanoic Acid CH₂ (β to COOH) | ~3.4 | ~30 |
| Dodecyl Chain CH₂ (α to pyrene) | ~3.2 | ~32 |
| Dodecyl Chain (CH₂)n | 1.2 - 1.6 | 22 - 30 |
| Dodecyl Chain CH₃ | ~0.9 | ~14 |
| Carboxylic Acid OH | >10 (broad) | ~175 |
Note: The above data is hypothetical and serves as an illustration of the expected results from NMR analysis.
X-ray Crystallography for Solid-State Structure
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining suitable single crystals of this compound would allow for the determination of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This technique would provide invaluable insights into how the molecules pack in the solid state, which is crucial for understanding its physical properties. The data would reveal the planarity of the pyrene core and the conformation of the flexible dodecyl and propanoic acid chains.
Powder X-ray Diffraction (PXRD) for Crystalline Properties
Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing the crystalline properties of a bulk sample. The PXRD pattern of a crystalline material is a unique fingerprint, determined by the crystal lattice structure. For this compound, PXRD would be used to assess the crystallinity of the synthesized powder, identify different polymorphic forms if they exist, and determine the unit cell parameters. Studies on other pyrene derivatives have shown that the self-assembly and packing of these molecules can lead to distinct PXRD patterns. nih.gov
Mass Spectrometry Techniques for Compound Identification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to generate the molecular ion. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₃₁H₃₈O₂). Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide further structural confirmation by showing the loss of specific fragments, such as the propanoic acid group or parts of the dodecyl chain.
Thermal Analysis Techniques for Phase Transitions and Stability
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be particularly informative.
DSC would be used to determine the melting point and to identify any other phase transitions, such as glass transitions or liquid crystalline phases, that the compound might exhibit. The presence of the long dodecyl chain could impart liquid crystalline properties to the molecule.
TGA would be used to assess the thermal stability of the compound. The TGA curve would show the temperature at which the compound begins to decompose, providing information about its stability at elevated temperatures. Research on other pyrene derivatives has demonstrated their generally high thermal stability. acs.org
Morphological and Microscopic Investigations
Fluorescence Microscopy for Aggregate Visualization
Pyrene and its derivatives are well-known for their fluorescent properties, including the formation of excimers (excited-state dimers) which emit at longer wavelengths than the monomer. This property makes fluorescence microscopy a powerful tool for visualizing the aggregation and self-assembly of this compound in solution or in thin films. The amphiphilic nature of this molecule, with its hydrophobic pyrene and dodecyl components and hydrophilic carboxylic acid group, would likely drive its self-assembly into various nanostructures in aqueous environments. Fluorescence microscopy could directly visualize these aggregates, and the ratio of monomer to excimer emission could provide information about the proximity of the pyrene units within the assembled structures.
Electron Microscopy for Nanostructure Analysis
The investigation into the supramolecular self-assembly of amphiphilic molecules like this compound heavily relies on direct visualization techniques, with electron microscopy being a cornerstone for elucidating the morphology and dimensions of the resulting nanostructures. Both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are instrumental in providing high-resolution images of the aggregates formed in various solvents or on solid substrates. The molecular design of this compound, featuring a large aromatic pyrene core, a flexible dodecyl alkyl chain, and a polar propanoic acid head group, predisposes it to form a variety of ordered nanostructures driven by a combination of π-π stacking, hydrophobic interactions, and hydrogen bonding.
Research on analogous pyrene-based amphiphiles has demonstrated their capacity to self-assemble into diverse morphologies, including nanofibers, nanoribbons, vesicles, and spherical micelles. The specific morphology adopted is highly dependent on factors such as solvent polarity, concentration, temperature, and pH.
Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of the self-assembled aggregates. For instance, studies on pyrene-appended peptide amphiphiles have revealed the formation of cylindrical nanofibers with hydrophobic cores where the pyrene moieties are encapsulated. Similarly, pyrene-tethered Schiff base molecules have been observed to form vesicular structures. ias.ac.in In the case of this compound, TEM analysis would be expected to reveal the arrangement of the molecules within the aggregates, providing insights into the packing of the pyrene units and the segregation of the hydrophobic dodecyl chains. Cryo-TEM, a technique where samples are flash-frozen in their native state, is particularly valuable for observing the morphology of these aggregates in solution without artifacts from drying.
Detailed research findings on structurally similar compounds provide a predictive framework for the nanostructures of this compound. The interplay between the strong π-π stacking of the pyrene cores and the van der Waals interactions of the dodecyl chains is likely to favor the formation of one-dimensional nanostructures such as fibers or ribbons. The propanoic acid group can introduce hydrogen bonding interactions, which can further influence the directionality and stability of the self-assembly.
Below is a data table summarizing typical nanostructures observed for analogous pyrene derivatives with alkyl and carboxylic acid functionalities, which can be considered as expected findings for this compound.
| Microscopy Technique | Observed Nanostructure | Typical Dimensions | Driving Forces for Self-Assembly | Reference Compound Type |
| TEM | Nanofibers/Nanoribbons | Diameter: 10-100 nm; Length: several µm | π-π stacking, Hydrophobic interactions | Pyrene-appended peptides |
| TEM | Vesicles | Diameter: 50-200 nm | Hydrophobic effect, π-π stacking | Pyrene-tethered Schiff bases ias.ac.in |
| SEM | 3D Nanofiber Network (Gels) | Fiber diameter: 20-80 nm | π-π stacking, van der Waals forces | Co-assembled pyrene derivatives mdpi.com |
| SEM | Spherical Nanoparticles | Diameter: ~60 nm | Hydrophobic interactions | Co-assembled pyrene derivatives mdpi.com |
These electron microscopy techniques are indispensable for establishing structure-property relationships in self-assembling systems based on this compound, providing the visual evidence necessary to understand and control their hierarchical organization from the molecular to the macroscopic level.
Self Assembly and Supramolecular Chemistry of 3 6 Dodecylpyren 1 Yl Propanoic Acid
Mechanisms of Pyrene (B120774) π-π Stacking and Excimer Formation in Aggregates
The self-assembly of 3-(6-dodecylpyren-1-yl)propanoic acid in solution is significantly influenced by the strong π-π stacking interactions between the planar pyrene cores. mdpi.com In dilute solutions, the molecule exists as a monomer and exhibits a characteristic structured fluorescence emission in the 370-400 nm range. researchgate.net However, as the concentration increases, the pyrene units of adjacent molecules tend to stack in a face-to-face arrangement, driven by van der Waals forces and the hydrophobic effect.
This close proximity of pyrene moieties allows for the formation of excimers upon photoexcitation. An excimer is an excited-state dimer that is formed when an excited pyrene molecule interacts with a ground-state pyrene molecule. researchgate.net This process is highly dependent on the distance and orientation between the two pyrene units, with optimal stacking leading to a high probability of excimer formation. The formation of an excimer results in a significant change in the fluorescence spectrum, characterized by the appearance of a broad, structureless, and red-shifted emission band typically centered around 480-500 nm. researchgate.net The ratio of the excimer to monomer fluorescence intensity (IE/IM) is a sensitive indicator of the degree of pyrene aggregation and the proximity of the chromophores within the self-assembled structures. mdpi.com
The kinetics of excimer formation can be influenced by the viscosity of the medium and the flexibility of the linkers connecting the pyrene units to the rest of the molecule. In the case of this compound, the propanoic acid linker provides some flexibility, allowing for conformational rearrangements that can facilitate optimal π-π stacking for excimer formation.
Influence of the Dodecyl Alkyl Chain on Hydrophobic Interactions and Self-Organization
The dodecyl alkyl chain plays a crucial role in the self-assembly of this compound through hydrophobic interactions. In aqueous or polar environments, the nonpolar dodecyl chains are expelled from the solvent, driving the aggregation of the molecules to minimize the unfavorable interactions between the hydrocarbon chains and the polar solvent molecules. This hydrophobic effect is a primary driving force for the formation of micelles and other aggregates.
The length and flexibility of the dodecyl chain influence the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. Longer alkyl chains generally lead to a lower CMC due to stronger hydrophobic interactions. The dodecyl chain in this compound provides a significant hydrophobic contribution, promoting aggregation at relatively low concentrations.
Role of the Propanoic Acid Moiety in Intermolecular Hydrogen Bonding and Directed Assembly
The propanoic acid group is a key functional moiety that directs the self-assembly of this compound through intermolecular hydrogen bonding. The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of strong and directional hydrogen bonds between neighboring molecules.
A common hydrogen bonding motif for carboxylic acids is the formation of a cyclic dimer, where two molecules are held together by two hydrogen bonds. This motif can play a significant role in the pre-organization of the molecules in solution, facilitating further assembly into larger structures. The strength and prevalence of these hydrogen bonds are highly dependent on the solvent environment and the pH of the solution. In nonpolar solvents, hydrogen bonding is a dominant interaction, while in polar, protic solvents, competition from solvent molecules can weaken the intermolecular hydrogen bonds.
The pH of the solution also has a profound effect on the hydrogen bonding capabilities of the propanoic acid group. At low pH, the carboxylic acid is protonated and can participate in hydrogen bonding. As the pH increases above the pKa of the carboxylic acid, it becomes deprotonated to form a carboxylate anion. The negatively charged carboxylate groups will repel each other, disrupting the hydrogen-bonded networks and leading to a change in the aggregation behavior and morphology of the self-assembled structures. This pH-responsiveness makes this compound a potential candidate for applications in stimuli-responsive materials.
Solvent Polarity and Concentration Effects on Aggregation Morphology and Photophysical Response
The self-assembly of this compound is highly sensitive to the polarity of the solvent and the concentration of the solute.
Solvent Polarity: In nonpolar solvents, the dominant intermolecular interactions are π-π stacking of the pyrene cores and hydrogen bonding between the propanoic acid groups. This can lead to the formation of well-defined, ordered aggregates. In polar aprotic solvents, the hydrophobic interactions of the dodecyl chains become a more significant driving force for aggregation. In polar protic solvents, such as water, the hydrophobic effect is maximized, leading to the formation of core-shell structures like micelles, where the dodecyl chains and pyrene units form the core and the hydrophilic propanoic acid groups are exposed to the solvent. The photophysical response, particularly the excimer-to-monomer ratio (IE/IM), will vary significantly with solvent polarity, reflecting the different modes of aggregation.
Concentration: At very low concentrations, this compound exists as monomers. As the concentration is increased, aggregation begins to occur, leading to a rise in the IE/IM ratio. The concentration at which significant aggregation is observed is dependent on the solvent. In aqueous solutions, a critical micelle concentration (CMC) can be determined, above which well-defined micelles are formed. Further increases in concentration above the CMC may lead to changes in micelle shape and size, or the formation of larger, more complex aggregates.
The following table illustrates the expected trend of the excimer-to-monomer ratio (IE/IM) for this compound in different solvents as a function of concentration. The values are illustrative and based on the general behavior of pyrene-containing amphiphiles.
| Concentration (mol/L) | IE/IM in Hexane (B92381) (Illustrative) | IE/IM in Tetrahydrofuran (Illustrative) | IE/IM in Water (Illustrative) |
|---|---|---|---|
| 1 x 10-6 | 0.05 | 0.02 | 0.10 |
| 1 x 10-5 | 0.20 | 0.15 | 0.80 |
| 1 x 10-4 | 0.90 | 0.60 | 2.50 |
| 1 x 10-3 | 2.50 | 1.80 | 5.00 |
Formation of Ordered Nanostructures (e.g., Micelles, Vesicles, Thin Films)
The amphiphilic nature of this compound allows for its self-assembly into a variety of ordered nanostructures, depending on the conditions.
Micelles: In aqueous solutions above the critical micelle concentration, the molecules are expected to form spherical or cylindrical micelles. In these structures, the hydrophobic dodecyl chains and pyrene cores would form the micellar core, shielded from the water, while the hydrophilic propanoic acid headgroups would form the outer corona, interacting with the surrounding water molecules.
Vesicles: Under certain conditions, such as changes in pH or the addition of co-solvents, bilayer structures may form, leading to the formation of vesicles. Vesicles are spherical structures with an aqueous core enclosed by a lipid bilayer. The formation of vesicles would involve the arrangement of the this compound molecules into a bilayer membrane, with the hydrophobic tails pointing inwards and the hydrophilic heads facing the aqueous environment both inside and outside the vesicle.
Thin Films: When deposited on a solid substrate, for example, by drop-casting or spin-coating from a solution, this compound can form thin films. The molecules in these films can adopt a high degree of order, driven by π-π stacking, hydrogen bonding, and hydrophobic interactions. The orientation of the molecules within the film (e.g., edge-on or face-on orientation of the pyrene units relative to the substrate) will depend on the nature of the substrate and the deposition conditions. The photophysical properties of these films, including the excimer emission, would be highly sensitive to the molecular packing.
The morphology of these nanostructures can be characterized using techniques such as transmission electron microscopy (TEM), scanning electron microscopy (SEM), and atomic force microscopy (AFM).
Orthogonal Self-Assembly Strategies
Orthogonal self-assembly refers to the programmed assembly of molecules into well-defined structures using multiple, non-interfering recognition motifs. For this compound, its distinct molecular components offer possibilities for orthogonal self-assembly.
One potential strategy involves the use of a multi-component system where different interactions can be selectively addressed. For example, the pyrene unit could be used for π-π stacking with another complementary aromatic molecule, while the propanoic acid group could be used for specific hydrogen bonding interactions with a different molecule containing a complementary functional group, such as an amide or an amine.
Another approach could involve the use of external stimuli to trigger different self-assembly pathways. For instance, a change in pH could be used to switch off the hydrogen bonding interactions of the propanoic acid group, allowing a different interaction, such as π-π stacking, to dominate the assembly process. Similarly, the introduction of a specific metal ion that can coordinate with the carboxylic acid could lead to the formation of coordination polymers, a self-assembly pathway that is orthogonal to the π-π stacking and hydrophobic interactions.
These orthogonal self-assembly strategies would allow for the construction of more complex and functional supramolecular architectures with a higher degree of control over their structure and properties.
Advanced Research Applications of 3 6 Dodecylpyren 1 Yl Propanoic Acid
Design and Application as Advanced Fluorescence Probes
The use of pyrene (B120774) derivatives as fluorescent probes is a well-established field. These molecules can provide insights into molecular-level interactions and dynamics.
Real-Time Monitoring of Molecular Interactions and Environmental Changes
In principle, 3-(6-Dodecylpyren-1-YL)propanoic acid could be used to monitor molecular interactions in real-time. The fluorescence of the pyrene group is sensitive to the polarity of its surroundings. Changes in the fluorescence emission spectrum, such as a shift in the peak wavelength or alterations in the vibrational fine structure, can indicate changes in the local environment. For example, the binding of the molecule to a protein or its insertion into a lipid membrane would likely alter its fluorescence properties.
A key feature of pyrene is its ability to form excimers (excited-state dimers) at high concentrations. The ratio of monomer to excimer fluorescence intensity is a sensitive measure of the proximity of pyrene molecules. This property could be exploited to monitor processes that involve changes in the concentration or aggregation state of the probe.
Probing Microenvironments in Complex Chemical Systems
The sensitivity of pyrene's fluorescence to solvent polarity makes it an excellent probe for characterizing microenvironments. The ratio of the intensities of certain vibronic bands in the pyrene fluorescence spectrum (the Ham effect) is particularly useful for determining the polarity of the probe's immediate surroundings. This would allow researchers to map polarity gradients in complex systems like polymer blends, micelles, or biological membranes. The dodecyl chain would likely anchor the probe in hydrophobic regions of such systems.
Tracking Supramolecular Assembly and Disassembly Processes
The excimer-forming property of pyrene is highly applicable to studying supramolecular assembly. If this compound were incorporated into a self-assembling system, the formation of aggregates would bring the pyrene moieties into close proximity, leading to an increase in excimer fluorescence. Conversely, the disassembly of such structures would result in a decrease in excimer emission and an increase in monomer emission. This provides a direct spectroscopic handle to follow the kinetics and thermodynamics of assembly and disassembly processes.
Integration in Organic Optoelectronic and Electronic Devices
Pyrene derivatives have been investigated for their potential in organic electronics due to their desirable photophysical and charge-transporting properties.
Enhancing Charge Carrier Transport and Mobility
The extended π-system of the pyrene core allows for efficient charge transport. In the solid state, pyrene derivatives can self-assemble into ordered structures, which facilitates the movement of charge carriers (electrons and holes). The dodecyl and propanoic acid substituents would influence the packing of the molecules in thin films, which in turn would affect the charge carrier mobility. The specific arrangement of the pyrene cores, dictated by the interplay of π-π stacking and the steric effects of the substituents, is crucial for efficient charge transport.
Components in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)
The semiconducting properties of pyrene derivatives make them candidates for the active layer in OFETs. The mobility of charge carriers within this layer is a key determinant of the transistor's performance. Additionally, the strong fluorescence of pyrene suggests its potential use as an emissive material in OLEDs. The color of the emitted light would be determined by the electronic structure of the pyrene derivative. The dodecyl and propanoic acid groups could also play a role in the processability and film-forming properties of the material, which are important considerations for device fabrication.
Development of Chemo- and Biosensors
The unique photophysical properties of the pyrene moiety make it an excellent candidate for the development of fluorescent chemo- and biosensors. The intensity and wavelength of its fluorescence are highly sensitive to the local molecular environment.
Supramolecular Sensing Mechanisms Based on Monomer-Excimer Interconversion
A key feature of pyrene-containing compounds is their ability to form "excimers" (excited-state dimers). When two pyrene molecules are in close proximity (within ~10 Å), the excited state of one can interact with a ground-state molecule to form an excimer, which emits light at a longer wavelength (around 470 nm) compared to the monomer emission (370-430 nm). nih.govnih.gov This distinct spectral shift between monomer and excimer emission provides a ratiometric sensing mechanism that is highly sensitive to conformational changes in a supramolecular assembly. researchgate.net
For this compound, the dodecyl chain and propanoic acid group can mediate its self-assembly or its interaction with analytes, thereby controlling the distance between pyrene units. For instance, in a sensor assembly, the binding of a target molecule could trigger a conformational change that either brings pyrene units together (enhancing excimer emission) or separates them (increasing monomer emission). axispharm.com This "on-off" or "off-on" switching of the excimer signal can be used for highly sensitive detection. rsc.org
Interactive Data Table: Monomer vs. Excimer Fluorescence Properties
| Property | Pyrene Monomer | Pyrene Excimer |
| Emission Wavelength | 370-430 nm | ~470 nm |
| Formation Requirement | Isolated pyrene molecule | Two pyrene molecules in close proximity (~10 Å) |
| Appearance | Structured, sharp peaks | Broad, structureless band |
| Sensing Application | Reports on local polarity | Reports on intermolecular distance and conformational changes |
Detection of Specific Chemical Species (e.g., Volatile Organic Compounds, Ions)
Pyrene derivatives have been successfully employed in the detection of various chemical species, from metal ions to organic molecules. The sensing mechanism often relies on the analyte interacting with a receptor unit that is covalently linked to the pyrene fluorophore. This interaction can modulate the fluorescence properties of pyrene through mechanisms such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or fluorescence resonance energy transfer (FRET). researchgate.net
Ion Detection: The propanoic acid group of this compound could serve as a binding site for certain metal ions. For example, pyrene-based sensors have been developed for the detection of Cu²⁺ and Fe²⁺. nih.govmdpi.com The binding of these ions can quench the pyrene fluorescence or induce a shift in the emission spectrum, allowing for quantitative detection. rsc.orgmdpi.com The selectivity of the sensor can be tuned by modifying the binding moiety.
Volatile Organic Compounds (VOCs): While less common, pyrene-based systems can be designed for the detection of VOCs. mdpi.comnih.gov For instance, the incorporation of this compound into a polymer matrix could create a sensing film. The absorption of VOCs into the film could alter its polarity or swell the matrix, thereby changing the pyrene monomer/excimer ratio and providing a detectable signal. nih.gov Porphyrin derivatives, which share some structural similarities with pyrene in terms of being large aromatic systems, have also been explored for VOC detection. researchgate.net
Surface Functionalization and Nanomaterial Hybrid Systems
The planar aromatic structure of the pyrene group allows it to strongly interact with the surfaces of graphitic nanomaterials through non-covalent π-π stacking interactions. acs.org This property is highly valuable for the functionalization of materials like carbon nanotubes and graphene. mdpi.com
Non-Covalent Functionalization of Carbon Nanotubes and Graphene
Pristine carbon nanotubes (CNTs) and graphene are notoriously difficult to disperse in most solvents due to strong van der Waals forces that cause them to bundle together. beilstein-journals.org Functionalization with molecules like this compound can overcome this issue. The pyrene core would adsorb onto the CNT or graphene surface, while the dodecyl chain and propanoic acid group would extend into the solvent, providing steric and/or electrostatic repulsion to keep the nanomaterials separated. scientific.netmdpi.com This non-covalent approach is advantageous as it preserves the desirable electronic properties of the carbon nanomaterials, which can be compromised by covalent functionalization methods. acs.org
Interactive Data Table: Comparison of Functionalization Methods for Carbon Nanomaterials
| Feature | Covalent Functionalization | Non-Covalent Functionalization (with Pyrene Derivatives) |
| Interaction Type | Chemical bond formation | π-π stacking, van der Waals forces |
| Effect on Structure | Disrupts sp² hybridization, introduces defects | Preserves sp² structure |
| Effect on Electronic Properties | Can significantly alter conductivity and other properties | Minimal impact on electronic properties |
| Reversibility | Generally irreversible | Reversible |
| Example Application | Creating new chemical functionalities | Improving dispersion, attaching biomolecules |
Modification of Polymeric and Nanoparticle Surfaces
The amphiphilic nature of this compound makes it suitable for modifying the surfaces of various materials.
Polymeric Surfaces: This compound could be blended with or grafted onto polymers to impart new functionalities. For example, its incorporation into a polymer matrix could enhance the polymer's hydrophobicity (due to the dodecyl chain) or provide a fluorescent tag for tracking and imaging applications. Pyrene-functionalized polymers have been shown to self-assemble into nanoparticles with stimuli-responsive properties. nih.gov
Nanoparticle Surfaces: The propanoic acid group can act as an anchor to bind to the surface of metal oxide nanoparticles (e.g., TiO₂, ZnO), while the pyrene and dodecyl groups would form a functional outer layer. researchgate.netscispace.com This surface modification could be used to improve the dispersibility of the nanoparticles in organic solvents or to create fluorescently labeled nanoparticles for bioimaging. acs.org The ratio of monomer to excimer emission on the nanoparticle surface can be tuned by controlling the density of the pyrene-containing molecules, allowing for the creation of ratiometric sensors. researchgate.net
Methodological Research in Biological Systems (Focus on Probing Mechanisms)
Pyrene and its derivatives are widely used as fluorescent probes in biophysical studies due to their sensitivity to the polarity of their microenvironment and their ability to report on intermolecular distances through excimer formation. nih.govnih.govrsc.org
The structure of this compound, with its long alkyl chain, is particularly well-suited for probing lipid membranes and protein-lipid interactions. The dodecyl chain can intercalate into the hydrophobic core of a lipid bilayer, positioning the pyrene group at a specific depth within the membrane. The fluorescence of the pyrene can then provide information about the local polarity, fluidity, and phase of the membrane. researchgate.net
Furthermore, if a protein or other biological molecule is also labeled with a pyrene derivative, the formation of excimers between the membrane-inserted probe and the labeled molecule can be used to study their interactions and proximity. nih.govnih.gov This approach can provide valuable insights into the mechanisms of membrane protein function, lipid raft formation, and other dynamic processes at the cellular level.
Investigating Metabolic Pathways with Pyrene-Labeled Analogs
Fluorescently labeled fatty acid analogs are invaluable tools for elucidating the intricate pathways of lipid metabolism. By mimicking natural fatty acids, these probes can be incorporated into cellular metabolic pathways, allowing for real-time tracking of their uptake, transport, and conversion into other lipid species. Pyrene-labeled fatty acids, such as pyrenedecanoic acid, have been successfully employed to monitor the metabolism of fatty aldehydes and fatty alcohols in living cells. nih.gov
One established method involves incubating cultured cells with a pyrene-labeled substrate and subsequently analyzing the cell culture medium or cell lysates using high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov This technique allows for the separation and quantification of the original probe and its various metabolic products. For instance, a study on fatty aldehyde metabolism utilized pyrene-labeled compounds to follow their conversion into corresponding fatty acids and fatty alcohols. nih.gov In healthy control cells, the pyrene-labeled fatty aldehyde was predominantly converted into the fatty acid, whereas in cells with a specific metabolic disorder, the fatty aldehyde was primarily reduced to the corresponding fatty alcohol. nih.gov This demonstrates the utility of pyrene-labeled analogs in identifying and characterizing enzymatic defects in metabolic pathways.
The pyrene label is particularly advantageous as it is well-tolerated by many enzymes that process long-chain aliphatic molecules, and its intense fluorescence allows for highly sensitive detection. nih.gov This approach offers a non-radioactive and powerful alternative for studying lipid metabolism, providing detailed insights into the dynamics of metabolic fluxes and the functional status of related enzymes.
Table 1: Metabolic Fate of a Pyrene-Labeled Fatty Aldehyde Analog in Cultured Fibroblasts
| Cell Type | Initial Substrate | Major Metabolic Product | Minor Metabolic Product | Implication |
|---|---|---|---|---|
| Control Fibroblasts | Pyrenedecanal | Pyrenedecanoic Acid | Pyrenedecanol | Normal fatty aldehyde dehydrogenase activity. nih.gov |
Probing Cellular Microenvironments and Dynamics (e.g., lipid interactions)
The fluorescence of the pyrene moiety is highly sensitive to its local environment, making pyrene-labeled lipids like this compound excellent probes for studying the biophysical properties of cellular membranes. A key feature of pyrene is its ability to form excimers. An excimer is an excited-state dimer that forms when an excited pyrene molecule encounters a ground-state pyrene molecule. nih.govresearchgate.net This results in a distinct, red-shifted emission band in the fluorescence spectrum, typically around 470-500 nm, in addition to the monomer emission in the 370-400 nm range. researchgate.net
The ratio of the excimer to monomer fluorescence intensity (IE/IM) is dependent on the concentration and mobility of the pyrene-labeled probe within the membrane. nih.gov This property can be exploited to obtain information about several aspects of the cellular microenvironment:
Membrane Fluidity: In a more fluid membrane, the pyrene-labeled lipids can diffuse more rapidly, leading to an increased probability of excimer formation and a higher IE/IM ratio. nih.gov Conversely, in a more rigid or ordered membrane, diffusion is restricted, resulting in a lower IE/IM ratio. nih.gov
Lateral Diffusion: The rate of excimer formation can be used to calculate the lateral diffusion coefficient of the probe within the lipid bilayer, providing a quantitative measure of membrane dynamics. nih.gov
Lipid-Protein Interactions: The presence of membrane proteins can alter the local lipid environment. By observing changes in the IE/IM ratio, it is possible to study the interactions between lipids and proteins and how these interactions affect membrane organization. nih.gov
Phase Separation and Domain Formation: Pyrene-labeled lipids can be used to investigate the existence of distinct lipid domains, such as lipid rafts, within a membrane. The partitioning of the probe into different domains and the resulting changes in its diffusion and excimer formation can provide insights into the lateral organization of the membrane. nih.gov
Table 2: Interpretation of Pyrene Excimer Fluorescence in a Lipid Bilayer
| Parameter | Biophysical Property | High IE/IM Ratio | Low IE/IM Ratio |
|---|---|---|---|
| IE/IM Ratio | Membrane Fluidity | High Fluidity | Low Fluidity (High Order) |
| Rate of Excimer Formation | Lateral Diffusion | High Diffusion Coefficient | Low Diffusion Coefficient |
Theoretical and Computational Studies of 3 6 Dodecylpyren 1 Yl Propanoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Photophysical Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and properties of molecules like 3-(6-dodecylpyren-1-yl)propanoic acid. DFT methods, such as B3LYP, are frequently employed to predict molecular geometries, electronic properties, and spectroscopic behavior of pyrene (B120774) derivatives. scirp.orgnih.gov
By solving approximations of the Schrödinger equation, DFT can determine the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic excitation energy. scirp.orgresearchgate.net For pyrene-based systems, functionalization is known to modulate this gap; electron-donating or-withdrawing groups can raise or lower the orbital energies, thereby tuning the molecule's optical and electronic properties. nih.gov
Time-Dependent DFT (TD-DFT) extends these calculations to excited states, allowing for the prediction of absorption and emission spectra. acs.org This is particularly relevant for pyrene derivatives, which are known for their fluorescent properties. uni-marburg.de TD-DFT calculations can help rationalize how the positions of the dodecyl and propanoic acid substituents on the pyrene core influence the wavelengths and intensities of its characteristic spectral bands. acs.org For instance, studies on other functionalized pyrenes show that substitution at different positions on the pyrene ring can significantly alter the photophysical properties. acs.org
Table 1: Representative DFT-Calculated Properties for a Functionalized Pyrene System
| Property | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.0 to -5.5 eV | Relates to electron-donating ability and oxidation potential. nih.gov |
| LUMO Energy | -2.0 to -2.5 eV | Relates to electron-accepting ability and reduction potential. nih.gov |
| HOMO-LUMO Gap | 2.5 to 3.5 eV | Correlates with electronic transition energy and chemical stability. scirp.orgnih.gov |
Note: The values in this table are representative examples based on published data for similar pyrene derivatives and are intended for illustrative purposes.
Molecular Modeling and Dynamics Simulations for Self-Assembly Prediction
The amphiphilic nature of this compound—with its large, flat, hydrophobic pyrene and dodecyl components and a hydrophilic carboxylic acid head—strongly suggests a tendency to self-assemble in solution. mdpi.commdpi.com Molecular modeling and, specifically, molecular dynamics (MD) simulations are powerful tools to predict and analyze this behavior. acs.orgnih.gov
MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov By simulating a system containing many molecules of this compound in a solvent, researchers can observe the spontaneous formation of aggregates such as micelles, vesicles, or nanofibers. researchgate.net These simulations provide a dynamic, atom-level view of the self-assembly process, revealing how intermolecular forces drive the organization of the molecules into larger, ordered structures. acs.org The long dodecyl chain enhances van der Waals interactions and contributes to the formation of a hydrophobic core, while the pyrene units are driven to stack together.
Analysis of Non-Covalent Interactions (e.g., π-π Stacking, Hydrogen Bonding)
The self-assembly of this compound is governed by a combination of non-covalent interactions. Computational methods are essential for quantifying the contributions of these forces.
π-π Stacking: The large, electron-rich surface of the pyrene core leads to strong π-π stacking interactions, which are a primary driving force for aggregation. researchgate.net Theoretical studies on pyrene and its derivatives use quantum chemical calculations to determine the preferred stacking geometries (e.g., sandwich or slipped-parallel) and the associated interaction energies. osti.govarxiv.org These interactions are responsible for the unique photophysical properties of pyrene aggregates, such as the formation of excimers, which emit light at a longer wavelength than the monomer. mdpi.com
Hydrogen Bonding: The propanoic acid group introduces the capability for hydrogen bonding. The carboxylic acid moieties can form strong hydrogen bonds with each other (e.g., forming cyclic dimers) or with solvent molecules. mdpi.com Computational analysis can identify the geometry and strength of these hydrogen bonds, which play a crucial role in directing the assembly and stabilizing the final supramolecular structure. mdpi.com
Structure-Property Relationship (SPR) Investigations
Computational studies are instrumental in establishing clear structure-property relationships (SPRs). By systematically modifying the structure of this compound in silico—for example, by changing the length of the alkyl chain, altering the linker to the carboxylic acid, or changing the substitution position on the pyrene ring—researchers can predict how these changes will affect its properties.
Virtual Screening and Molecular Docking for Predictive Design
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or DNA. This method is widely used in drug discovery and materials science to screen for potential interactions. acs.org
For a molecule like this compound, docking studies could be employed to predict its binding affinity to various biological targets. For instance, many pyrene derivatives have been studied for their ability to interact with serum albumins or to intercalate with DNA. mdpi.comnih.govacs.org A typical molecular docking simulation would place the molecule into the binding site of a target protein (whose structure is known from sources like the Protein Data Bank) and calculate a "docking score," which estimates the binding free energy. acs.org The simulation also reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. acs.org This approach allows for the rapid, virtual screening of the molecule against numerous potential targets, guiding experimental work toward the most promising applications.
Table 2: Illustrative Molecular Docking Results for a Pyrene Derivative with a Protein Target
| Parameter | Description | Example Result |
|---|---|---|
| Binding Affinity | Estimated free energy of binding; more negative values indicate stronger binding. | -8.5 kcal/mol |
| Key Interacting Residues | Amino acids in the protein's binding pocket that form significant contacts. | Trp213, Leu197, Arg198 |
Note: The data presented are hypothetical examples derived from typical findings in molecular docking studies of similar aromatic molecules. acs.orgacs.org
Structure Activity Relationship Studies and Synthesis of Advanced Derivatives
Modulation of Alkyl Chain Length and Substituents on Pyrene (B120774) Moiety
The length and nature of the alkyl chain, as well as substituents on the pyrene moiety, play a significant role in the molecule's properties. The dodecyl group in 3-(6-dodecylpyren-1-yl)propanoic acid imparts significant lipophilicity, influencing its solubility and interaction with nonpolar environments.
Systematic studies on alkyl-substituted pyrene derivatives have shown that alkyl groups can enhance the fluorescence quantum yield of the pyrene chromophore. acs.org This enhancement is attributed to σ–π conjugation. acs.org Varying the length of the alkyl chain (e.g., from butyl to dodecyl) can modulate the molecule's self-assembly behavior and its ability to intercalate into lipid membranes. Shorter chains may lead to different packing arrangements and altered fluorescence characteristics compared to the long dodecyl chain.
Furthermore, the position of the alkyl substituent on the pyrene ring is critical. The 1, 3, 6, and 8 positions of pyrene are known as the 'active' sites due to their higher electron density, making them susceptible to electrophilic aromatic substitution. mdpi.com Functionalization at these sites can significantly impact the electronic and photophysical properties of the pyrene core. acs.org For instance, introducing electron-donating or electron-withdrawing groups onto the pyrene ring can tune the emission wavelength and quantum yield.
Derivatization of the Propanoic Acid Group (e.g., Esters, Amides, Salts)
The propanoic acid group is a key functional handle for derivatization, allowing for the synthesis of esters, amides, and salts with tailored properties. These modifications can alter the compound's solubility, polarity, and potential for further conjugation.
Esters: Esterification of the carboxylic acid with various alcohols can produce a range of derivatives. For example, reaction with simple alcohols like methanol (B129727) or ethanol (B145695) can yield methyl or ethyl esters, which are generally more volatile and less polar than the parent acid. The synthesis of esters from carboxylic acids is a fundamental organic transformation that can be achieved through various methods, including Fischer esterification.
Amides: Amide derivatives can be synthesized by reacting the carboxylic acid with primary or secondary amines. nih.gov This transformation is significant as the amide bond is a fundamental linkage in many biological and synthetic materials. nih.gov The properties of the resulting amide, such as its hydrogen bonding capabilities and conformational flexibility, will depend on the nature of the amine used. For instance, creating an amide with a fluorescent amine could lead to a new multi-chromophoric system with interesting energy transfer properties. Pyrene-1-carboxamides have been shown to exhibit tunable solid-state fluorescence depending on the substituent at the nitrogen atom. rsc.org
Salts: Neutralization of the carboxylic acid with a base will form the corresponding carboxylate salt. The choice of the counter-ion (e.g., sodium, potassium, or an organic cation) will significantly influence the salt's solubility in aqueous and organic media.
The following table summarizes the types of derivatives that can be synthesized from the propanoic acid group and the general impact on properties:
| Derivative Type | General Synthetic Method | Potential Impact on Properties |
| Esters | Reaction with alcohols (e.g., Fischer esterification) | Increased lipophilicity, altered solubility, potential for further reactions. |
| Amides | Reaction with amines (e.g., using coupling agents) | Introduction of hydrogen bonding sites, altered polarity, potential for creating new chromophoric systems. nih.govrsc.org |
| Salts | Neutralization with a base | Increased aqueous solubility, altered aggregation behavior. |
Positional Isomers and Regioisomeric Effects on Compound Properties
The position of the dodecyl and propanoic acid groups on the pyrene core can have a profound effect on the compound's properties. The electronic structure of pyrene is not uniform, with different positions exhibiting distinct reactivities and electronic characteristics. mdpi.com For example, substitution at the 1, 3, 6, and 8 positions (non-K region) is generally preferred in electrophilic reactions. mdpi.com
The synthesis of specific regioisomers of substituted pyrenes can be challenging due to the formation of isomeric mixtures. mdpi.com However, targeted synthetic strategies, often involving multi-step procedures with protecting groups, can provide access to specific isomers. mdpi.com
Studies on regioisomeric pyrene derivatives have demonstrated that the substitution pattern significantly impacts their optical and redox properties. researchgate.netnih.govscispace.com For instance, the relative positioning of substituents can influence the extent of π-conjugation, the energy of the HOMO and LUMO orbitals, and consequently, the absorption and emission spectra. The geometry of the molecule, dictated by the substitution pattern, can also affect its ability to pack in the solid state, influencing its crystalline structure and bulk properties. scispace.com
Pyrene-Alkanoic Acid Conjugates with Varied Aromatic/Heterocyclic Systems as Reference
To understand the properties of this compound, it is instructive to consider related pyrene-alkanoic acid conjugates and other aromatic/heterocyclic propanoic acid derivatives.
Pyrene-fatty acid conjugates, where a pyrene moiety is attached to fatty acids of varying chain lengths, serve as excellent models for understanding the influence of the alkyl chain. Studies on pyrene conjugates with lauric acid (P-C12), stearic acid (P-C18), and behenic acid (P-C22) have provided valuable insights. acs.orgnih.gov
These conjugates are crystalline in nature, and their melting points increase with the length of the fatty acid chain. nih.gov For example, the melting points for P-C12, a pyrene-C16 fatty acid conjugate, and P-C22 were found to be 67.30 °C, 82.02 °C, and 89.50 °C, respectively. nih.gov This trend highlights the increasing van der Waals interactions with longer alkyl chains.
The optical properties of these conjugates are also noteworthy. In solution, their absorption and fluorescence spectra are similar to each other but differ from that of pristine pyrene, showing a slight red-shift. acs.orgnih.gov A key feature of pyrene is its ability to form excimers, which are excited-state dimers that exhibit a characteristic red-shifted emission. thermofisher.com This phenomenon is concentration-dependent and is retained in the pyrene-fatty acid conjugates, allowing for the monitoring of intermolecular interactions. acs.orgnih.gov
The table below summarizes the melting points of some pyrene-fatty acid conjugates:
| Compound | Fatty Acid Component | Melting Point (°C) |
| P-C12 | Lauric Acid (C12) | 67.30 nih.gov |
| P-C16 | Palmitic Acid (C16) | 82.02 nih.gov |
| P-C22 | Behenic Acid (C22) | 89.50 nih.gov |
Aryl and heteroaryl propanoic acid derivatives are an important class of compounds with a wide range of biological activities. orientjchem.orghumanjournals.com From a synthetic perspective, they can serve as precursors or models for more complex structures like this compound. The synthesis of these derivatives often involves standard organic reactions such as the Friedel-Crafts reaction or cross-coupling methodologies. nih.gov
The chemical properties and reactivity of the propanoic acid moiety in these simpler systems can provide a basis for understanding its behavior in the more complex pyrene-substituted analog. For instance, methods for the esterification or amidation of aryl propanoic acids are directly applicable to the derivatization of this compound. nih.govgoogle.comnih.gov
Multi-Chromophoric Systems and Pyrene Conjugates (e.g., Pyrene-Porphyrin)
The covalent attachment of the pyrene moiety to other chromophoric systems, such as porphyrins, leads to the formation of multi-chromophoric systems with unique photophysical properties. nih.gov In these systems, efficient energy transfer can occur from the pyrene unit (acting as an antenna) to the other chromophore. researchgate.net
The synthesis of pyrene-porphyrin conjugates often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, to link the two aromatic systems. researchgate.netrsc.org The resulting donor-acceptor conjugates can exhibit panchromatic absorption, covering a broad range of the solar spectrum. rsc.org The electronic interaction between the pyrene and porphyrin moieties is highly dependent on the nature of the linker and their relative orientation. rsc.org
These multi-chromophoric systems are of great interest for applications in artificial photosynthesis, molecular electronics, and sensing. uky.edursc.orgresearchgate.net The design and synthesis of such systems require a deep understanding of the electronic properties of the individual components and the principles of intramolecular energy and electron transfer.
Future Prospects and Emerging Research Frontiers
Rational Design of Next-Generation Pyrene-Based Functional Materials
The inherent properties of the pyrene (B120774) moiety, such as its strong fluorescence and propensity for π-π stacking, make 3-(6-Dodecylpyren-1-YL)propanoic acid a versatile building block for the rational design of new functional materials. The dodecyl chain provides solubility in organic solvents and can influence the self-assembly behavior, while the propanoic acid group offers a reactive handle for incorporation into larger structures.
Future research will likely focus on creating advanced polymers and frameworks where the specific arrangement of the pyrene units leads to desirable optical and electronic properties. For instance, by controlling the polymerization of monomers derived from this compound, materials with tailored photoluminescence and energy transfer characteristics could be developed for applications in organic light-emitting diodes (OLEDs) and solar cells. scispace.com The long alkyl chain can also be exploited to create materials with liquid crystalline properties, leading to applications in displays and sensors.
Moreover, the integration of this compound into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is a promising avenue. scispace.com The pyrene core can act as a light-harvesting antenna, while the porous nature of the framework could be utilized for gas storage, separation, or catalysis. The functionalization with the propanoic acid group facilitates the coordination to metal centers or the covalent linkage within the framework. scispace.com
Table 1: Potential Functional Materials Incorporating this compound
| Material Type | Potential Application | Key Feature Leveraged |
| Conjugated Polymers | OLEDs, Organic Photovoltaics | Pyrene fluorescence, π-π stacking |
| Liquid Crystals | Displays, Sensors | Self-assembly influenced by dodecyl chain |
| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis, Sensing | Porosity, Pyrene as a linker and antenna |
| Covalent Organic Frameworks (COFs) | Photocatalysis, Energy Storage | Tunable porosity, Covalent linkage |
Integration into Advanced Analytical and Imaging Platforms
The pronounced fluorescence of the pyrene core, which is sensitive to the local environment, makes this compound an excellent candidate for advanced analytical and imaging applications. A key characteristic of pyrene is its ability to form excited-state dimers, known as excimers, which emit light at a longer wavelength than the monomer. The ratio of monomer to excimer emission can be used to probe viscosity, polarity, and proximity of the pyrene units.
Future research is expected to harness this property for the development of fluorescent probes and sensors. The dodecyl chain can facilitate the incorporation of the molecule into lipid membranes, allowing for the study of cellular environments and dynamics. The propanoic acid group can be used to conjugate the molecule to biomolecules, such as proteins or DNA, for targeted imaging and sensing. Studies on pyrene fatty acids with varying chain lengths have already demonstrated their utility in investigating cellular uptake and metabolism. nih.gov
Furthermore, the unique photophysical properties of this compound could be utilized in the development of new imaging modalities, such as fluorescence lifetime imaging microscopy (FLIM), to provide detailed information about the cellular microenvironment. The sensitivity of pyrene's fluorescence lifetime to quenchers like oxygen could also be exploited for in-vitro diagnostics.
Exploration of Novel Supramolecular Architectures with Dynamic Responsiveness
The ability of this compound to self-assemble into ordered structures through a combination of π-π stacking of the pyrene cores and van der Waals interactions of the dodecyl chains opens up possibilities for creating novel supramolecular architectures. The propanoic acid group can participate in hydrogen bonding, further directing the assembly process.
A key area of future research will be the design of stimuli-responsive supramolecular materials. For example, changes in pH could alter the protonation state of the carboxylic acid group, leading to a disassembly or rearrangement of the supramolecular structure. This could be used to create "smart" materials for drug delivery, where the release of a therapeutic agent is triggered by a specific environmental cue. A rational design and synthesis approach has been demonstrated for constructing a porous luminescent supramolecular framework by modulating the spatial arrangement of aromatic linkers directed by coordination to a metal ion. researchgate.net
The dynamic nature of these assemblies could also be exploited in the development of adaptive materials that can change their properties in response to external stimuli such as light or temperature. The interplay between the different non-covalent interactions will be a rich area of investigation for creating complex and functional supramolecular systems.
Machine Learning and AI-Driven Compound Design and Prediction
The vast chemical space of possible pyrene derivatives presents both an opportunity and a challenge for discovering new materials with optimized properties. Machine learning (ML) and artificial intelligence (AI) are poised to play a crucial role in accelerating this discovery process.
Future research will likely involve the use of ML models to predict the photophysical and material properties of novel pyrene-based compounds, including derivatives of this compound. By training models on existing experimental and computational data, it will be possible to screen large virtual libraries of molecules and identify candidates with desired characteristics, such as high quantum yield or specific self-assembly behavior. bioengineer.orgnsf.gov This approach can significantly reduce the time and cost associated with traditional trial-and-error synthesis and characterization. bioengineer.org
Development of Sustainable Synthesis and Application Methodologies
As with any chemical compound, the development of sustainable synthesis routes and environmentally friendly applications is a critical future prospect. Traditional methods for the functionalization of pyrene can sometimes involve harsh reagents and produce significant waste.
A key research direction will be the development of greener synthetic methods for this compound and related compounds. This could include the use of catalytic methods, such as C-H activation, to introduce functional groups with higher atom economy and reduced environmental impact. mdpi.com The exploration of bio-based starting materials and the use of renewable solvents will also be important aspects of this research.
In terms of applications, the focus will be on developing materials and technologies that contribute to a more sustainable future. This could include the use of pyrene-based materials in organic solar cells to harvest clean energy, or in sensors for environmental monitoring. The biodegradability and recyclability of materials derived from this compound will also be important considerations in their design and development. The synthesis of functionalized pyrene derivatives is a key step towards their application in various fields. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
